7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid
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Description
7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid is a compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are known for their significant synthetic potential and are often used as scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and the biological target .
Synthesis Analysis
The synthesis of related compounds, such as 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo [3,2-a]pyrimidine, has been described . Another method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones . The reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ has also been reported .Molecular Structure Analysis
The molecular structure of thiazolopyrimidines, including 7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid, is characterized by a six-membered heterocyclic ring containing two nitrogen atoms . The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites .Chemical Reactions Analysis
Thiazolopyrimidines have been synthesized via multicomponent reactions . For instance, 5-methylsulfanyl-7-oxo-4,7-dihydroazolo-[1,5-a]pyrimidine-6-carboxylic acid was isolated during the optimization of a process, which allowed the sequence of transformations of this heterocyclization reaction to be established .Mechanism of Action
While the specific mechanism of action for 7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid is not explicitly mentioned in the sources, thiazolopyrimidines are known to exhibit a broad spectrum of biological activities . They have been used in the treatment of various diseases and conditions, including cancer, diabetes, hypertension, inflammation, and microbial infections .
Future Directions
Thiazolopyrimidines, including 7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid, have significant potential for future research and development . Their structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets . Furthermore, they are promising scaffolds for the design of new medicines, including anticancer drugs .
properties
IUPAC Name |
7-methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S2/c1-14-5-4(7(12)13)6(11)10-2-3-15-8(10)9-5/h2-3H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXBPYSCJCYDPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)N2C=CSC2=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(methylsulfanyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid |
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